1-Benzyl-2-methyloctahydropyrrolo[3,4-b]pyrrole
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Overview
Description
1-Benzyl-2-methyl-octahydropyrrolo[2,3-c]pyrrole is a heterocyclic compound with the molecular formula C₁₄H₂₀N₂. This compound is characterized by its unique structure, which includes a pyrrole ring fused with a pyrrolidine ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-methyl-octahydropyrrolo[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-benzyl-2-methylpyrrolidine with a suitable cyclizing agent. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl₂) and sodium acetate (NaOAc) .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-methyl-octahydropyrrolo[2,3-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaH in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alkane.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Benzyl-2-methyl-octahydropyrrolo[2,3-c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-benzyl-2-methyl-octahydropyrrolo[2,3-c]pyrrole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another heterocycle and exhibit various biological activities.
Pyrrolidine derivatives: Similar in structure but may have different substituents and biological activities.
Indole derivatives: Contain a fused pyrrole and benzene ring, widely studied for their biological properties.
Uniqueness
1-Benzyl-2-methyl-octahydropyrrolo[2,3-c]pyrrole is unique due to its specific fusion of pyrrole and pyrrolidine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H20N2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-benzyl-2-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole |
InChI |
InChI=1S/C14H20N2/c1-11-7-13-8-15-9-14(13)16(11)10-12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3 |
InChI Key |
QEZGAANBMURYQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CNCC2N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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